2-Naphthaleneacetic acid

Description

RN given refers to parent cpd

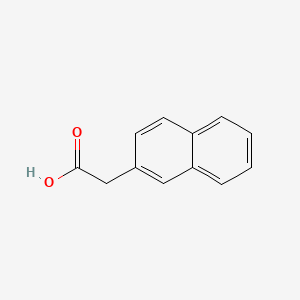

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBOGIYPPWLDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206825 | |

| Record name | 2-Naphthylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-96-4 | |

| Record name | 2-Naphthaleneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHALENEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/202H99Z0CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of 2-Naphthaleneacetic Acid in Plant Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthaleneacetic acid (NAA) is a synthetic analog of the natural plant hormone indole-3-acetic acid (IAA) and belongs to the auxin class of plant growth regulators.[1] Due to its greater stability and resistance to degradation compared to natural auxins, NAA is widely utilized in agriculture and horticulture to modulate various physiological processes.[1] Its applications include stimulating root formation in cuttings, preventing premature fruit drop, and as a growth supplement in tissue culture.[1][2] At a cellular level, NAA mimics the action of IAA, primarily by co-opting the nuclear auxin signaling pathway to elicit a wide range of transcriptional and physiological responses.[1][3] This guide provides an in-depth technical overview of the molecular mechanism of NAA action in plant cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: The Nuclear Auxin Pathway

The principal mechanism of NAA action is mediated through the nuclear auxin pathway, which involves three core protein families: the TRANSPORT INHIBITOR RESPONSE1/AUXIN-SIGNALING F-BOX (TIR1/AFB) F-box proteins, the AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[4][5][6]

-

In the Absence or at Low Concentrations of NAA: Aux/IAA proteins form heterodimers with ARF transcription factors.[7] This interaction prevents the ARFs from binding to specific DNA sequences known as auxin response elements (AuxREs) in the promoters of auxin-responsive genes, thereby repressing their transcription.[6][7][8]

-

In the Presence of NAA: NAA enters the nucleus and acts as a "molecular glue," promoting the formation of a co-receptor complex consisting of a TIR1/AFB protein and an Aux/IAA repressor.[6][9] The TIR1/AFB proteins are substrate-recognition components of an SCF (SKP1-CULLIN1-F-BOX) E3 ubiquitin ligase complex.[3] The binding of NAA enhances the affinity between TIR1/AFB and the degron domain (Domain II) of the Aux/IAA protein.[3][9]

-

Signal Transduction and Response: The formation of the TIR1/AFB-NAA-Aux/IAA complex leads to the poly-ubiquitination of the Aux/IAA protein.[3] This targets the Aux/IAA for degradation by the 26S proteasome.[3][10][11] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then bind to AuxREs (typically containing the core TGTCTC motif) in the promoters of target genes and either activate or repress their transcription, leading to a wide array of physiological responses such as cell elongation, division, and differentiation.[6][8][10][11][12]

The combinatorial interactions between the 6 TIR1/AFB and 29 Aux/IAA proteins in Arabidopsis allow for a wide range of co-receptor complexes with distinct auxin-binding affinities, contributing to the complexity and context-specificity of the auxin response.[9]

References

- 1. How Naphthaleneacetic Acid Enhances Plant Growth and Root Development [jindunchemical.com]

- 2. Naphthalene acetic acid NAA is not only a rooting agent but also has other functions - Knowledge [plantgrowthhormones.com]

- 3. pnas.org [pnas.org]

- 4. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 8. The Roles of Auxin Response Factor Domains in Auxin-Responsive Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization and Expression Patterns of Auxin Response Factors in Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Naphthaleneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthaleneacetic acid (2-NAA), a synthetic auxin, is a pivotal molecule in agricultural and pharmaceutical research. Its ability to mimic the action of the natural plant hormone indole-3-acetic acid (IAA) makes it a valuable tool for regulating plant growth, from promoting root formation to controlling fruit development.[1][2][3] Beyond its agricultural applications, the naphthalene scaffold is of significant interest in medicinal chemistry, appearing in a variety of therapeutic agents. A thorough understanding of the physicochemical properties of 2-NAA is therefore fundamental for its effective application in research and development, enabling optimization of formulation, delivery, and biological activity.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting quantitative data in a structured format, detailing experimental protocols for their determination, and visualizing its primary mechanism of action in plants.

Physicochemical Properties

The physicochemical characteristics of this compound are summarized in the tables below, providing a clear and concise reference for researchers.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀O₂ | [4] |

| Molecular Weight | 186.21 g/mol | [4][5][6] |

| Appearance | White to off-white crystalline powder or flakes | [1][4] |

| Melting Point | 141-143 °C | [4][5][6] |

| Boiling Point | 280.69 °C (rough estimate) | [4] |

| pKa | 4.256 (at 25 °C) | [4] |

Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [4] |

| Acetone | 50 mg/mL (clear solution) | [4] |

| Ethanol | Soluble | [1] |

| Chloroform | Soluble | |

| Ether | Soluble | |

| Ethyl Acetate | Soluble |

Partition Coefficient

| Property | Value | Reference(s) |

| LogP (Octanol-Water Partition Coefficient) | 2.8 (Computed) | [3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Determination of Melting Point

The melting point of this compound can be accurately determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate of approximately 10-20 °C per minute initially.

-

Observation: As the temperature approaches the expected melting point (around 130 °C), the heating rate is reduced to 1-2 °C per minute to allow for accurate observation.

-

Data Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. The melting point is reported as this range.

Determination of Solubility in Organic Solvents

This protocol outlines a method to determine the solubility of this compound in an organic solvent such as ethanol or acetone.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the chosen solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: A known volume of the clear, saturated solution is carefully removed. The solvent is then evaporated, and the mass of the dissolved this compound is determined gravimetrically.

-

Calculation: The solubility is calculated and expressed in units such as mg/mL or g/100 mL.

Determination of the Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.

Methodology:

-

Solvent Saturation: Equal volumes of n-octanol and water are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.

-

Sample Preparation: A known amount of this compound is dissolved in the water-saturated n-octanol.

-

Partitioning: A measured volume of this n-octanol solution is mixed with a measured volume of the n-octanol-saturated water in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow the this compound to partition between the two phases. The mixture is then allowed to stand until the layers have clearly separated.

-

Concentration Analysis: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Mechanism of Action: The Auxin Signaling Pathway

As a synthetic auxin, this compound exerts its biological effects in plants by hijacking the natural auxin signaling pathway. This pathway is crucial for a myriad of developmental processes, including cell elongation, division, and differentiation. The core of this pathway involves the regulation of gene expression through the degradation of transcriptional repressors.

Caption: The canonical auxin signaling pathway initiated by 2-NAA.

Workflow for Experimental Determination of Physicochemical Properties

Caption: A generalized workflow for determining key physicochemical properties.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C12H10O2 | CID 11393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. researchgate.net [researchgate.net]

- 6. oecd.org [oecd.org]

An In-depth Technical Guide to the Synthesis and Purification of 2-Naphthaleneacetic Acid for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of 2-naphthaleneacetic acid, a key intermediate in pharmaceutical and chemical research. The document details the widely used Willgerodt-Kindler reaction for its synthesis, followed by robust purification protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.[1][2][3]

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol |

| Melting Point | 141-143 °C |

| Appearance | White to off-white crystalline powder or flakes |

| Solubility | Insoluble in water; soluble in acetone. |

| pKa | 4.256 at 25°C |

Synthesis of this compound via the Willgerodt-Kindler Reaction

The most common and effective method for the laboratory synthesis of this compound is the Willgerodt-Kindler reaction, starting from 2'-acetonaphthone. This two-step process involves the formation of a thiomorpholide intermediate, followed by hydrolysis to yield the desired carboxylic acid.[4][5][6][7][8][9][10]

A detailed experimental protocol for this synthesis is provided below.

Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis

Materials:

-

2'-Acetonaphthone

-

Sulfur

-

Morpholine

-

p-Toluenesulfonic acid (catalyst)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Toluene

-

Deionized water

Procedure:

Step 1: Synthesis of the Thiomorpholide Intermediate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2'-acetonaphthone (1.0 eq), sulfur (2.0 eq), morpholine (3.0 eq), and a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux at 120-130°C with constant stirring in an oil bath for 8 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Hydrolysis to this compound

-

After the initial reaction is complete, allow the mixture to cool to room temperature.

-

Add a 20% aqueous solution of sodium hydroxide (NaOH) to the reaction mixture.

-

Heat the mixture to a reflux temperature of 80-115°C and maintain for an additional 8 hours to ensure complete hydrolysis of the thiomorpholide intermediate.[5][11]

-

After hydrolysis, cool the reaction mixture.

-

Acidify the mixture to a pH of 2-3 with concentrated hydrochloric acid (HCl) to precipitate the crude this compound.[9] The liberation of the acid is typically carried out between 50-90°C.[5]

-

Filter the crude product, wash with cold deionized water, and dry under vacuum.

A typical yield for this reaction is approximately 80%.[9]

Purification of this compound

The crude this compound obtained from the synthesis can be purified by recrystallization or column chromatography to achieve high purity suitable for research and drug development applications.

Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds. For this compound, water or benzene are suitable solvents.[3] An adapted protocol using a mixed solvent system, which can be optimized for purity, is detailed below.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Activated charcoal (optional)

-

Standard laboratory glassware for recrystallization (Erlenmeyer flasks, Büchner funnel, etc.)

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.

-

To the hot filtrate, slowly add hot deionized water dropwise until the solution becomes slightly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the crystals under vacuum to obtain pure this compound.

The purity of the recrystallized product can be assessed by its melting point and spectroscopic methods.

Column Chromatography

For even higher purity or for the separation of closely related impurities, column chromatography can be employed.[6][12]

Experimental Protocol: Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (stationary phase)

-

Hexane and Ethyl acetate (mobile phase)

-

Standard laboratory equipment for column chromatography

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimum amount of the mobile phase.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR | Spectral data showing characteristic peaks for the naphthalene ring protons and the methylene and carboxylic acid protons. |

| ¹³C NMR | Spectral data indicating the correct number of carbon atoms and their chemical environments.[13] |

| IR Spectroscopy | A spectrum showing a strong carbonyl (C=O) stretch for the carboxylic acid and characteristic aromatic C-H and C=C stretches. |

| Mass Spectrometry | A mass spectrum with a molecular ion peak corresponding to the molecular weight of this compound (186.21 g/mol ). |

Visualizations

Synthesis Workflow

References

- 1. This compound (CAS 581-96-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | C12H10O2 | CID 11393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Naphthylacetic acid | 581-96-4 [chemicalbook.com]

- 4. CN113365977A - High-purity 2-naphthylacetonitrile and production method thereof - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. WO2021085468A1 - High purity 2-naphthylacetonitrile and method for producing same - Google Patents [patents.google.com]

- 7. Willgerodt Reaction (Chapter 115) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 9. sciencemadness.org [sciencemadness.org]

- 10. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 11. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. benchchem.com [benchchem.com]

- 13. 2-Naphthylacetic acid(581-96-4) 13C NMR spectrum [chemicalbook.com]

The Metabolic Journey of Exogenous 2-Naphthaleneacetic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthaleneacetic acid (2-NAA) is a synthetic auxin, a class of plant growth regulators that play a crucial role in various physiological processes, including cell division, elongation, and differentiation. While its effects on plant development are well-documented, a comprehensive understanding of its metabolic fate within the plant is essential for optimizing its use in agriculture and for assessing its environmental impact. This technical guide provides an in-depth overview of the current knowledge regarding the absorption, distribution, and metabolic transformation of exogenously applied 2-NAA in plants.

Uptake and Transport

Exogenous 2-NAA, like other auxins, can enter plant cells through both passive diffusion and carrier-mediated transport. The lipophilic nature of the naphthalene ring allows for some degree of passive movement across the plasma membrane. However, its transport is also facilitated by auxin influx and efflux carriers, which regulate its accumulation and distribution within the plant tissues.[1][2] Once inside the plant, 2-NAA is transported to various parts of the plant, with a tendency to accumulate in areas of active growth.[3]

Metabolic Pathways

The primary metabolic fate of 2-NAA in plants involves conjugation and, to a lesser extent, degradation through oxidation. These processes are generally considered detoxification mechanisms, converting the biologically active auxin into inactive or less active forms that can be stored or compartmentalized.

Conjugation

Conjugation is the most prominent metabolic pathway for NAA in plants.[4] This process involves the attachment of other molecules, such as amino acids or sugars, to the 2-NAA molecule.

-

Amino Acid Conjugation: The most frequently reported conjugation pathway for NAA is the formation of an amide linkage with the amino acid aspartate, resulting in the formation of 2-naphthylacetylaspartic acid (2-NAAsp).[4] This reaction is catalyzed by enzymes belonging to the GH3 family of acyl acid-amido synthetases.[5]

-

Sugar Conjugation: 2-NAA can also be conjugated to sugars, primarily glucose, to form glucose esters. This is another significant pathway for the inactivation and storage of auxins.[5]

Oxidation and Degradation

While conjugation is the major route of metabolism, some evidence suggests that the naphthalene ring of NAA can undergo oxidative degradation.

-

Hydroxylation: Hydroxylation of the naphthalene ring is a potential metabolic step. For the related compound 1-NAA, a 5-hydroxy analog has been identified as a metabolite in wheat coleoptiles, suggesting that similar enzymatic hydroxylation could occur for 2-NAA.[6]

-

Degradation of the Naphthalene Ring: The complete breakdown of the naphthalene ring structure within plant tissues is not well-documented. Environmental degradation of NAA by microorganisms or photochemical reactions can lead to various products, including 1-hydroxymethyl naphthalene, 1-naphthaldehyde, and naphthalene-1-carboxylic acid, but it is unclear if similar enzymatic pathways exist within plants.[6] Enzymes such as cytochrome P450s and dehydrogenases are known to be involved in the degradation of various xenobiotics in plants and could potentially play a role in 2-NAA catabolism.[7]

Quantitative Analysis of 2-NAA Metabolites

Precise quantitative data on the proportions of different 2-NAA metabolites in various plant species and tissues remain limited in the scientific literature. The available information indicates that amino acid conjugates, particularly with aspartate, are major metabolic products.[4] The ratio of different conjugates and degradation products can vary depending on the plant species, tissue type, developmental stage, and the concentration of the applied 2-NAA.

Table 1: Summary of Identified and Potential Metabolites of this compound in Plants

| Metabolite Class | Specific Metabolite | Plant Species/Tissue (if specified) | Quantitative Data (if available) | Reference |

| Amino Acid Conjugates | 2-Naphthylacetylaspartic acid (2-NAAsp) | General (inferred from NAA studies) | Major metabolite | [4] |

| Sugar Conjugates | 2-Naphthylacetyl-glucose ester | General (inferred from NAA studies) | Significant metabolite | [5] |

| Oxidation Products | Hydroxylated 2-NAA derivatives | Wheat coleoptiles (for 1-NAA) | Identified, but no quantitative data | [6] |

| Degradation Products | Naphthalene-derived compounds | Environmental degradation (relevance in planta unclear) | Not quantified in plant tissues | [6] |

Experimental Protocols

The study of 2-NAA metabolism in plants typically involves the use of radiolabeled compounds (e.g., ¹⁴C-2-NAA) followed by extraction, separation, and identification of the metabolites.

Protocol: Analysis of ¹⁴C-2-NAA Metabolism in Plant Tissue

Objective: To identify and quantify the metabolites of exogenously applied ¹⁴C-2-NAA in a model plant system.

Materials:

-

¹⁴C-labeled this compound of known specific activity

-

Plant material (e.g., Arabidopsis thaliana seedlings, tobacco cell suspension culture)

-

Growth medium and culture conditions appropriate for the chosen plant system

-

Extraction solvent: 80% methanol

-

Liquid nitrogen

-

Mortar and pestle or homogenizer

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system with a radioactivity detector and a UV detector

-

Liquid scintillation counter

-

Reference standards for 2-NAA and potential metabolites (if available)

Procedure:

-

Application of ¹⁴C-2-NAA:

-

For seedlings, grow them in liquid or on solid medium and add ¹⁴C-2-NAA to the medium at the desired concentration.

-

For cell cultures, add ¹⁴C-2-NAA directly to the culture medium.

-

Incubate the plant material for various time points (e.g., 1, 4, 8, 24 hours) to monitor the time course of metabolism.

-

-

Harvesting and Quenching Metabolism:

-

At each time point, harvest the plant tissue and immediately freeze it in liquid nitrogen to quench all metabolic activity.

-

Record the fresh weight of the tissue.

-

-

Extraction of Metabolites:

-

Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

-

Add ice-cold 80% methanol to the powdered tissue (e.g., 5 mL per gram of tissue).

-

Homogenize the mixture thoroughly.

-

Transfer the homogenate to a centrifuge tube and incubate on ice for at least 1 hour with occasional vortexing.

-

Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant, which contains the extracted metabolites.

-

-

Sample Cleanup (Optional but Recommended):

-

Pass the supernatant through a C18 SPE cartridge to remove non-polar compounds that might interfere with the analysis.

-

Elute the polar metabolites (including 2-NAA and its conjugates) with methanol.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

Re-dissolve the residue in a small, known volume of the initial HPLC mobile phase.

-

-

HPLC Analysis:

-

Inject the prepared sample into an HPLC system equipped with a C18 column.

-

Use a gradient elution program with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Monitor the eluate with both a UV detector (at a wavelength appropriate for the naphthalene ring, e.g., 280 nm) and a radioactivity detector.

-

Collect fractions of the eluate at regular intervals.

-

-

Quantification and Identification:

-

Measure the radioactivity in each collected fraction using a liquid scintillation counter.

-

Construct a radiochromatogram by plotting radioactivity against retention time.

-

Identify the peaks corresponding to unmetabolized ¹⁴C-2-NAA and its metabolites by comparing their retention times with those of authentic standards (if available).

-

Calculate the percentage of each metabolite relative to the total radioactivity recovered from the HPLC column.

-

Visualizations

Signaling and Metabolic Pathways

Caption: Metabolic pathway of exogenous this compound (2-NAA) in plants.

Experimental Workflow

Caption: Experimental workflow for analyzing the metabolism of 2-NAA in plants.

Conclusion

The metabolic fate of exogenous this compound in plants is primarily characterized by its conjugation to amino acids and sugars, leading to the formation of inactive, storage forms. While oxidative degradation pathways may also exist, they appear to be less prominent. A thorough understanding of these metabolic processes is crucial for optimizing the agricultural applications of 2-NAA and for developing new plant growth regulators with improved efficacy and metabolic stability. Further research is needed to provide more detailed quantitative data on the metabolic profiles of 2-NAA in a wider range of plant species and to identify the specific enzymes involved in its degradation. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for future investigations in this area.

References

- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Exogenous naphthaleneacetic acid alleviated alkalinity-induced morpho-physio-biochemical damages in Cyperus esculentus L. var. sativus Boeck [frontiersin.org]

- 3. Development of real-time radioisotope imaging systems for plant nutrient uptake studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. naphthaleneacetic acid naa: Topics by Science.gov [science.gov]

- 5. Enzyme Action in the Regulation of Plant Hormone Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Dawn of Synthetic Growth: A Technical Guide to the Discovery and Development of Synthetic Auxins

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of auxins, the first class of plant hormones to be identified, marked a pivotal moment in our understanding of plant growth and development. The term "auxin" itself, derived from the Greek word "auxein" meaning "to grow," aptly describes their profound effects on cell elongation, division, and differentiation.[1] While indole-3-acetic acid (IAA) was identified as the primary naturally occurring auxin, the quest for more stable and potent analogs led to the synthesis of a vast array of synthetic auxins.[1] This technical guide provides an in-depth exploration of the discovery and historical development of synthetic auxins, with a particular focus on 1-naphthaleneacetic acid (NAA). It details the seminal experiments that paved the way for their discovery, the quantitative analysis of their biological activity, and the elucidation of their molecular mechanism of action.

The Historical Prelude: Unraveling the "Influence"

The journey to understanding auxins began long before their chemical identification. In the late 19th century, Charles and Francis Darwin observed that a transmittable "influence" from the tip of a canary grass coleoptile was responsible for its bending towards light.[2] This laid the groundwork for a series of elegant experiments by scientists like Boysen-Jensen and Paál, who demonstrated that this influence was a chemical substance that could diffuse through a gelatin block.[2][3]

It was, however, the pioneering work of Frits Went in 1928 that provided the definitive proof and a method for quantifying this growth-promoting substance.[2] Went's experiments with oat (Avena sativa) coleoptiles not only confirmed the existence of a chemical messenger but also led to the development of the first bioassay for auxin activity – the Avena coleoptile curvature test.[2] This test became the cornerstone of early auxin research, enabling the screening and characterization of both natural and synthetic compounds with auxin-like activity.

The Birth of a Bioassay: The Avena Coleoptile Curvature Test

The Avena coleoptile curvature test, developed by Frits Went, was instrumental in the discovery and quantification of auxins.[2] The principle behind this bioassay is the differential growth response of the coleoptile to the asymmetric application of an auxin. When an agar block containing an auxin is placed on one side of a decapitated coleoptile, the cells on that side elongate more rapidly, causing the coleoptile to bend. The degree of this curvature is directly proportional to the concentration of the auxin in the agar block, within a certain range.

Experimental Protocol: Avena Coleoptile Curvature Test

Objective: To quantify the biological activity of a substance with suspected auxin-like properties.

Materials:

-

Avena sativa (oat) seeds

-

Petri dishes

-

Filter paper

-

Agar powder

-

Glass holders for water culture

-

Razor blades

-

Forceps

-

Millimeter ruler

-

Protractor or a shadowgraph system

-

Dark room with a red safelight

-

Test substance (e.g., NAA) dissolved in a suitable solvent

-

Standard auxin solution (e.g., IAA) for calibration

Procedure:

-

Germination: Germinate Avena sativa seeds on moist filter paper in Petri dishes in complete darkness for approximately 48-72 hours. For some protocols, a brief exposure to red light after two days of germination is recommended to inhibit mesocotyl elongation.[4]

-

Seedling Selection: Select uniform seedlings with straight coleoptiles, approximately 20-30 mm in length.

-

Decapitation (First): Using a sharp razor blade, remove the apical 1-2 mm of the coleoptile tip. This removes the primary source of endogenous auxin.

-

Auxin Collection (for natural auxins) or Agar Block Preparation (for synthetic auxins):

-

Natural Auxins: Place the excised tips on an agar block (typically 2% agar) for a defined period (e.g., 1-3 hours) to allow the natural auxin to diffuse into the agar.

-

Synthetic Auxins: Prepare agar blocks containing known concentrations of the test substance (e.g., NAA) and a series of standard auxin concentrations.

-

-

Decapitation (Second): After a few hours, a second decapitation is performed about 4 mm below the first cut to ensure no regeneration of the tip has occurred.[4] The primary leaf inside the coleoptile is gently pulled loose from the base.[4]

-

Asymmetric Application: Place the agar block containing the test or standard auxin eccentrically on the cut surface of the decapitated coleoptile. The loosened primary leaf can help support the agar block.[4]

-

Incubation: Place the seedlings in a dark, high-humidity environment for 90-120 minutes.

-

Measurement of Curvature: Measure the angle of curvature of the coleoptile. This can be done by taking a shadowgraph of the seedlings and measuring the angle between the vertical axis and the curved tip.[4]

-

Quantification: Create a standard curve by plotting the angle of curvature against the known concentrations of the standard auxin. The concentration of the unknown sample can then be determined by interpolating its measured curvature on the standard curve.

The Rise of Synthetics: Naphthaleneacetic Acid (NAA)

While IAA was confirmed as the principal natural auxin, its instability in light and susceptibility to enzymatic degradation limited its practical applications. This spurred the chemical synthesis and biological testing of numerous analogs. Among the most significant early synthetic auxins were indole-3-butyric acid (IBA) and 1-naphthaleneacetic acid (NAA).[5] These compounds proved to be more stable and, in many cases, more potent than IAA in various applications, particularly in promoting adventitious root formation.[6]

Historical Synthesis of 1-Naphthaleneacetic Acid (NAA)

One of the early and relatively straightforward methods for synthesizing NAA involved the direct reaction of naphthalene with chloroacetic acid. However, early attempts at this direct reaction resulted in very low yields, on the order of 3-4%.[3] A significant improvement was the use of a catalyst, such as potassium bromide, which allowed for higher reaction temperatures and dramatically increased yields.[3]

Objective: To synthesize 1-naphthaleneacetic acid from naphthalene and chloroacetic acid.

Materials:

-

Naphthalene

-

Chloroacetic acid

-

Potassium bromide (catalyst)

-

Ferric oxide (optional co-catalyst)

-

Round-bottom flask with a reflux condenser

-

Heating mantle or sand bath

-

Sodium hydroxide solution

-

Hydrochloric acid

-

Distillation apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a long-necked round-bottom flask fitted with a reflux condenser, combine naphthalene, chloroacetic acid, potassium bromide, and a small amount of ferric oxide.[7] For example, a molar ratio of approximately 3:1:0.024:0.0037 for naphthalene:chloroacetic acid:potassium bromide:ferric oxide can be used.[7]

-

Heating: Gently heat the mixture using a sand bath. The temperature should be gradually increased to around 200°C over several hours and then maintained at approximately 218°C for a total reaction time of about 20 hours.[7] The reaction is performed under reflux.[3]

-

Recovery of Unreacted Naphthalene: After the reaction is complete, allow the mixture to cool slightly. A significant portion of the unreacted naphthalene can be recovered by distillation.[7]

-

Extraction: Extract the residue with a hot sodium hydroxide solution. This will convert the NAA into its water-soluble sodium salt.

-

Filtration: Cool the alkaline solution and filter it to remove any insoluble impurities.

-

Precipitation: Acidify the filtrate with hydrochloric acid. This will protonate the sodium salt of NAA, causing the free acid to precipitate out of the solution as a brownish solid.[7]

-

Purification: The crude NAA can be purified by recrystallization from hot water.[7]

Quantifying Activity: Rooting and Growth Promotion

A major application of synthetic auxins like NAA and IBA is in the vegetative propagation of plants through cuttings. Their ability to induce the formation of adventitious roots has been a cornerstone of the horticulture and forestry industries for decades.[4] Numerous studies have quantified the effects of different concentrations of NAA and IBA on rooting success in a wide variety of plant species.

Quantitative Data on Rooting Efficiency

The following tables summarize data from various studies on the effects of NAA and IBA on rooting.

Table 1: Effect of IBA and NAA on Rooting of Fig (Ficus carica) Cuttings

| Treatment | Concentration (ppm) | Days to Sprouting | Survival Percentage (%) | Number of Primary Roots | Number of Secondary Roots |

| Control | 0 | 53 | - | - | - |

| IBA | 1500 | 33-38 | - | - | - |

| IBA | 2000 | 28 | 76 | 14.33 | 42 |

| IBA | 3000 | 39-46 | - | - | - |

| NAA | 1000 | 44-51 | - | - | - |

| NAA | 1500 | 39-43 | - | - | - |

| NAA | 2000 | 40-49 | - | - | - |

Data adapted from a study on fig cuttings under polyhouse conditions.[8]

Table 2: Effect of IBA on Rooting of Mulberry (Morus alba) Cuttings

| Treatment | Concentration (ppm) | Rooting Percentage (%) | Number of Primary Roots | Sprout Length (cm) |

| Control | 0 | 26.67 | - | 7.67 |

| IBA | 1500 | 56.67 | - | - |

| IBA | 2000 | 96.67 | 15.67 | 15.27 |

| NAA | 2000 | 56.67 | - | - |

Data adapted from a study on mulberry cuttings under mist house conditions.

Table 3: Effect of Auxins on Rooting and Growth of Melissa officinalis Cuttings

| Treatment | Concentration (mg/L) | Number of Roots | Root Length (mm) |

| Control | 0 | 2.67 | 10.32 |

| IBA | 1000 | 4.00 | 54.02 |

| IBA | 5000 | 5.50 | 21.35 |

Data adapted from a study on Melissa officinalis stem cuttings.[9]

These data clearly demonstrate the significant impact of synthetic auxins on promoting root formation. It is also evident that the optimal concentration varies depending on the plant species and the specific auxin used.

The Molecular Mechanism: The TIR1/AFB Signaling Pathway

For decades, the precise molecular mechanism by which auxins exert their effects remained elusive. The discovery of the Transport Inhibitor Response 1 (TIR1) protein as an auxin receptor was a major breakthrough.[10] We now understand that auxin acts as a "molecular glue," facilitating the interaction between the TIR1/AFB family of F-box proteins and a family of transcriptional repressors called Aux/IAA proteins.[10]

This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[11] In the absence of auxin, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The degradation of Aux/IAA repressors releases the ARFs, allowing them to activate or repress the transcription of a wide range of genes involved in growth and development.[12]

Structure-Activity Relationships

The discovery of a diverse range of synthetic auxins prompted extensive research into the structural requirements for auxin activity. These structure-activity relationship (SAR) studies, initially based on bioassays like the Avena curvature test, revealed several key features for a molecule to exhibit auxin-like properties. These include:

-

An unsaturated ring system.

-

A side chain containing a carboxyl group (or a group that can be readily converted to one).

-

A specific spatial relationship between the ring system and the carboxyl group.

While these general principles hold true, the diversity of active compounds indicates a degree of flexibility in the auxin perception system. The elucidation of the TIR1/AFB co-receptor structure has provided a molecular basis for understanding these SARs, showing how different auxins can fit into the binding pocket and stabilize the interaction with Aux/IAA proteins.[10]

Conclusion and Future Directions

The discovery and development of synthetic auxins like NAA represent a landmark achievement in plant science and agriculture. From the early, elegant experiments that first hinted at the existence of a growth-promoting substance to the detailed molecular understanding of the auxin signaling pathway, the journey has been one of relentless scientific inquiry. Synthetic auxins have not only provided invaluable tools for dissecting the fundamental processes of plant growth but have also revolutionized agricultural practices, from plant propagation to fruit development.

Future research in this field will likely focus on the design of even more specific and potent synthetic auxins with tailored activities. A deeper understanding of the diversity and tissue-specific expression of the components of the auxin signaling pathway will enable the development of compounds that can target specific developmental processes with greater precision. Furthermore, the interplay between auxin signaling and other hormonal pathways remains a fertile ground for investigation, promising new insights into the complex regulatory networks that govern the life of a plant. The legacy of the early pioneers in auxin research continues to inspire new generations of scientists to explore the intricate world of plant hormones.

References

- 1. Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US2655531A - Method of making naphthaleneacetic acid - Google Patents [patents.google.com]

- 4. biologydiscussion.com [biologydiscussion.com]

- 5. brainly.in [brainly.in]

- 6. The Avena geo-curvature test : A quick and simple bioassay for auxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. Effects of IAA, IBA, NAA, and GA3 on Rooting and Morphological Features of Melissa officinalis L. Stem Cuttings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genome-Wide Analysis of Auxin Receptor Family Genes in Brassica juncea var. tumida - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Structure-Activity Relationship of 2-Naphthaleneacetic Acid: A Technical Guide for Researchers

An In-depth Exploration of 2-Naphthaleneacetic Acid's Biological Activities and the Impact of its Structural Modifications

Introduction

This compound (2-NAA), a synthetic analog of the natural plant hormone auxin (indole-3-acetic acid), is a molecule of significant interest in diverse fields of biological research.[1] While its primary application has been in agriculture as a plant growth regulator, emerging studies have unveiled its potential as a scaffold for the development of novel therapeutic agents, exhibiting promising anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 2-NAA, detailing the impact of structural modifications on its biological functions. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of small molecules for therapeutic and agricultural applications.

Core Structure and Biological Activities

The fundamental structure of 2-NAA consists of a naphthalene ring system to which an acetic acid moiety is attached at the second position. This configuration is crucial for its biological activities, which are primarily categorized into:

-

Auxin Activity: As an auxin mimic, 2-NAA influences plant growth and development by binding to auxin receptors and modulating gene expression, leading to effects such as cell elongation and root initiation.[2]

-

Anticancer Activity: Various derivatives of naphthalene, the core structure of 2-NAA, have demonstrated cytotoxic effects against a range of cancer cell lines. The planar naphthalene ring is capable of intercalating with DNA, and modifications to the core structure can enhance this activity and induce apoptosis through various signaling pathways.

-

Anti-inflammatory Activity: Naphthalene-based compounds have also been investigated for their ability to modulate inflammatory responses. The mechanisms often involve the inhibition of key pro-inflammatory enzymes and signaling pathways.

This guide will delve into the specific structural features that govern these activities and how their modification can lead to enhanced potency and selectivity.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound can be significantly altered by modifying its core structure. Key areas for modification include the naphthalene ring, the acetic acid side chain, and the addition of various functional groups.

Modifications to the Naphthalene Ring

Substitutions on the naphthalene ring have a profound impact on the biological activity of 2-NAA derivatives.

-

Position of Substitution: The location of substituents on the naphthalene ring is critical. For instance, in a series of naphthylthiazolylamine derivatives, compounds with the naphthalene moiety at the 4-position of the thiazole ring showed varying antimicrobial and anticancer activities based on the substitution pattern.[3]

-

Nature of Substituents: The electronic and steric properties of the substituents are key determinants of activity. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., halogens) can influence the molecule's interaction with its biological target. For example, in a study of 2-naphthaleno trans-stilbenes, the presence and position of chloro and methoxy groups on the stilbene moiety attached to the naphthalene ring significantly affected their anticancer potency.[4]

Modifications to the Acetic Acid Side Chain

Alterations to the acetic acid side chain, such as esterification or amidation, can modulate the compound's physicochemical properties, including lipophilicity and cell permeability, thereby affecting its biological efficacy.

-

Esterification and Amidation: The synthesis of ester and amide derivatives of 2-NAA can lead to compounds with altered pharmacokinetic profiles. For example, the synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester demonstrates a common strategy for modifying the carboxylic acid group.[5]

Quantitative SAR Data

While comprehensive quantitative structure-activity relationship (QSAR) studies on a homologous series of this compound derivatives are not extensively available in the public domain, data from structurally related naphthalene derivatives provide valuable insights. The following tables summarize the anticancer and anti-inflammatory activities of selected naphthalene-based compounds, illustrating the impact of structural modifications on their potency.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 5b | (E)-2-(4-methoxystyryl)naphthalene | Melanoma (MDA-MB-435) | 0.025 | [4] |

| 5c | (E)-2-(3,4,5-trimethoxystyryl)naphthalene | Colon (COLO 205) | <0.025 | [4] |

| Compound 3 | Hydrazone Schiff base of α-naphthalene acetic acid | Malignant Glioma (U-87) | 13.25 ± 0.005 | [6] |

| Compound 4 | Hydrazone Schiff base of α-naphthalene acetic acid | Malignant Glioma (U-87) | 17.78 ± 0.001 | [6] |

| Compound 5 | Hydrazone Schiff base of α-naphthalene acetic acid | Malignant Glioma (U-87) | 21.49 ± 0.098 | [6] |

Note: The structures for compounds 3, 4, and 5 are complex hydrazone Schiff bases of α-naphthalene acetic acid, with the specific structures detailed in the referenced publication.

| Compound ID | Structure | Assay | IC50 (µM) | Reference |

| Compound 12 | α-((substituted)aryl-4-oxo-1,3-thiazolidin-3-yl)naphthalene | Carrageenan-induced paw edema | Potent | [7] |

| Compound 28 | β-(substituted aryl-4-oxo-1,3-thiazolidin-3-yl)naphthalene | Carrageenan-induced paw edema | Potent | [7] |

| Compound 1 | Eleutherlene A | NO production inhibition | - | [8] |

Note: The specific IC50 values for compounds 12 and 28 were not provided in the abstract, but they were noted as being potent. Compound 1's activity was described as significant without a specific IC50 value.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of 2-NAA and its derivatives. The following are protocols for key experiments cited in the literature.

Synthesis of this compound Derivatives

General Procedure for Amide Synthesis:

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane).

-

Add the desired amine and a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), along with a base like triethylamine.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction mixture by washing with aqueous solutions to remove byproducts.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.[5]

Auxin Activity Bioassay: Avena Coleoptile Elongation Test

This classic bioassay measures the ability of a compound to stimulate cell elongation in oat coleoptiles.

-

Germinate oat (Avena sativa) seeds in complete darkness to obtain etiolated seedlings.

-

After two days, expose the seedlings to a short period (2-4 hours) of red light.

-

Excise 5-10 mm segments from the sub-apical region of the coleoptiles.

-

Float the segments in a basal medium containing the test compound at various concentrations.

-

Incubate the segments in the dark for a specified period (e.g., 24 hours).

-

Measure the final length of the coleoptile segments.

-

Calculate the percentage elongation relative to a control group to determine the auxin-like activity.[5][9]

Anticancer Activity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control to determine the cytotoxic effect and the IC50 value of the compound.

Anti-inflammatory Activity Assay: Griess Assay for Nitric Oxide (NO) Production

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

-

Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.

-

Measure the absorbance of the solution at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve to determine the inhibitory effect of the compound on NO production.[10]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 2-NAA and its derivatives are mediated through their interaction with various cellular signaling pathways.

Auxin Signaling Pathway

As an auxin analog, 2-NAA initiates its effects by binding to auxin receptors, primarily the F-box proteins of the TIR1/AFB family. This binding promotes the interaction between the receptor and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the repressors. The degradation of Aux/IAA proteins derepresses Auxin Response Factors (ARFs), which then regulate the transcription of auxin-responsive genes, ultimately leading to physiological responses like cell elongation.

Anticancer Mechanisms

The anticancer activity of naphthalene derivatives often involves multiple mechanisms, including the induction of apoptosis and cell cycle arrest.

-

Apoptosis Induction: Naphthalene-based compounds can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases.

-

Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases (e.g., G2/M), preventing cancer cell proliferation. This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.

-

DNA Intercalation: The planar naphthalene ring can intercalate between DNA base pairs, disrupting DNA replication and transcription and leading to cell death.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of 2-NAA derivatives are often attributed to their ability to suppress the production of pro-inflammatory mediators.

-

Inhibition of NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. Some naphthalene derivatives can inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

Direct Enzyme Inhibition: Certain derivatives may directly inhibit the activity of enzymes like COX-2, which is responsible for the production of prostaglandins, key mediators of pain and inflammation.

Conclusion

This compound and its derivatives represent a versatile class of molecules with significant potential in both agriculture and medicine. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the naphthalene core and the acetic acid side chain can lead to compounds with enhanced and selective biological activities. Further research, particularly systematic QSAR studies on a broader range of 2-NAA derivatives, is warranted to fully elucidate their therapeutic potential and to design novel, highly effective agents for the treatment of cancer and inflammatory diseases. The experimental protocols and mechanistic insights provided herein serve as a valuable resource for researchers embarking on such investigations.

References

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. . Auxins and plant growth. Auxin; Plant growth promoting substances. Extraction and Measurement Techniques 19 The Avena coleoptile is a cylinder of relatively uniform, elongat- ing cells. Cell division takes place only until the etiolated coleoptile reaches approximately 1 cm. in length. After that the growth is ac- complished almost exclusively by cell elongation and it continues for approximately 4 days at a maximum rate of roughly 1 mm. per hour. The seedlings are grown in darkness to prevent occurrence of the reduction in sensitivity caused by blue light. However, oat plants grown in total Stock Photo - Alamy [alamy.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Anticancer Activity, Molecular Docking and Density Functional Theory Analysis of α-Naphthalene Acetic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Eleutherlenes A-D, Diverse Types of Naphthalene Derivatives with Anti-inflammatory Activity from Eleutherine bulbosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin. | Semantic Scholar [semanticscholar.org]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Naphthaleneacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-naphthaleneacetic acid, a synthetic auxin plant hormone. The following sections detail the characteristic data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Experimental protocols for obtaining these spectra are also provided, along with graphical representations of the analytical workflows.

Spectroscopic Data Summary

The key spectroscopic data for this compound (C₁₂H₁₀O₂) are summarized in the tables below for easy reference and comparison.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2900-3100 | Strong, Broad | O-H stretch (carboxylic acid) |

| 1700 | Strong | C=O stretch (carboxylic acid) |

| 1600, 1475 | Medium | C=C stretch (aromatic ring) |

| 1410 | Medium | C-O-H bend (carboxylic acid) |

| 930 | Medium, Broad | O-H bend (out-of-plane, carboxylic acid dimer) |

| 750-850 | Strong | C-H bend (aromatic) |

Data sourced from publicly available spectral databases.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | Singlet | 1H | -COOH |

| 7.85 - 7.75 | Multiplet | 3H | Aromatic protons |

| 7.50 - 7.40 | Multiplet | 4H | Aromatic protons |

| 3.85 | Singlet | 2H | -CH₂- |

Solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.[1]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | C=O (Carboxylic acid) |

| ~133.5 | Aromatic C (quaternary) |

| ~132.5 | Aromatic C (quaternary) |

| ~131.0 | Aromatic C-H |

| ~128.5 | Aromatic C-H |

| ~128.0 | Aromatic C-H |

| ~127.5 | Aromatic C-H |

| ~126.0 | Aromatic C-H |

| ~125.5 | Aromatic C-H |

| ~41.0 | -CH₂- |

Solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.[2]

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 186 | ~12 | [M]⁺ (Molecular ion) |

| 141 | 100 | [M - COOH]⁺ |

| 115 | ~18 | [C₉H₇]⁺ |

Ionization Method: Electron Ionization (EI).[3][4]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized for the analysis of solid organic compounds like this compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology: Thin Solid Film Method [5]

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., methylene chloride or acetone) in a small vial.

-

Obtain a clean, dry salt plate (e.g., NaCl or KBr).

-

Apply a drop of the prepared solution onto the surface of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum.

-

Process the spectrum by subtracting the background and performing any necessary baseline corrections.

-

Alternative Methodology: KBr Pellet Method [6][7]

-

Sample Preparation:

-

Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum as described above.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Methodology: ¹H and ¹³C NMR [8]

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Data Acquisition:

-

Insert the NMR tube into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

For ¹H NMR: Acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

For ¹³C NMR: Acquire the proton-decoupled spectrum to obtain singlets for each unique carbon atom.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm or the residual solvent peak).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology: Electron Ionization (EI) Mass Spectrometry [9][10]

-

Sample Introduction:

-

Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

-

Ionization:

-

Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

Detect the separated ions and record their abundance.

-

-

Data Analysis:

-

Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualizations

The following diagrams illustrate the workflows for the spectroscopic techniques described above.

Caption: Workflow for Infrared (IR) Spectroscopy.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for Mass Spectrometry.

References

- 1. 2-Naphthylacetic acid(581-96-4) 1H NMR [m.chemicalbook.com]

- 2. 2-Naphthylacetic acid(581-96-4) 13C NMR [m.chemicalbook.com]

- 3. This compound | C12H10O2 | CID 11393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. webassign.net [webassign.net]

- 7. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 8. nmr.ceitec.cz [nmr.ceitec.cz]

- 9. benchchem.com [benchchem.com]

- 10. metbio.net [metbio.net]

An In-depth Technical Guide on the Thermal Degradation Profile of 2-Naphthaleneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Thermal Analysis of 2-Naphthaleneacetic Acid

This compound (2-NAA) is a synthetic auxin plant hormone belonging to the naphthalene family. Its application in agriculture and research necessitates a thorough understanding of its physicochemical properties, including its thermal stability. Thermal degradation is a critical parameter that influences storage conditions, formulation strategies, and the behavior of the compound during manufacturing processes that may involve heat.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful thermoanalytical techniques used to characterize the thermal properties of materials. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information on thermal stability and decomposition kinetics. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about thermal transitions such as melting, crystallization, and decomposition.

Experimental Protocols

The following sections detail the recommended experimental methodologies for determining the thermal degradation profile of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Parameters:

| Parameter | Recommended Value | Rationale |

| Sample Preparation | High-purity, powdered this compound. | Ensures uniform heating and reproducible results. |

| Sample Mass | 5-10 mg | An appropriate mass to detect significant weight loss events without overwhelming the instrument. |

| Crucible | Alumina or platinum | Inert materials that will not react with the sample or its decomposition products. |

| Heating Rate | 10 °C/min | A standard heating rate that provides good resolution of thermal events. Slower rates (e.g., 5 °C/min) can be used for higher resolution. |

| Temperature Range | Ambient to 600 °C | Sufficient to cover the melting and complete decomposition of the compound. |

| Atmosphere | High-purity nitrogen | An inert atmosphere to prevent oxidative degradation. |

| Purge Gas Flow Rate | 20-50 mL/min | Ensures an inert environment and efficient removal of decomposition products. |

Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) should be analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to observe any other thermal transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Parameters:

| Parameter | Recommended Value | Rationale |

| Sample Preparation | High-purity, powdered this compound. | Ensures uniform heat transfer. |

| Sample Mass | 2-5 mg | A smaller sample size is generally preferred for DSC to ensure good thermal contact and resolution. |

| Crucible | Hermetically sealed aluminum pans | Prevents loss of volatile decomposition products that could affect the heat flow measurement. |

| Heating Rate | 10 °C/min | A standard heating rate for observing thermal transitions. |

| Temperature Range | Ambient to 400 °C | To observe the melting point and the initial stages of decomposition. |

| Atmosphere | High-purity nitrogen | To maintain an inert environment. |

| Purge Gas Flow Rate | 20-50 mL/min | To ensure a stable thermal environment. |

Data Analysis: The DSC thermogram (heat flow vs. temperature) should be analyzed to identify endothermic and exothermic peaks. The melting point is determined from the onset or peak of the melting endotherm, and the enthalpy of fusion can be calculated from the peak area.

Data Presentation: Hypothetical Thermal Degradation Profile

The following table summarizes the anticipated quantitative data from the TGA and DSC analysis of this compound, based on the known properties of similar aromatic carboxylic acids.

| Parameter | Expected Value | Method |

| Melting Point (Tm) | 141-143 °C | DSC |

| Enthalpy of Fusion (ΔHfus) | 100-150 J/g | DSC |

| Onset of Decomposition (Tonset) | ~200 °C | TGA |

| Temperature of Maximum Decomposition Rate (Tpeak) | ~250-300 °C | TGA (DTG) |

| Mass Loss (Stage 1) | ~24% (corresponding to loss of CO2) | TGA |

| Mass Loss (Stage 2) | Further decomposition of the naphthalene moiety at higher temperatures (>400 °C) | TGA |

| Final Residue at 600 °C | < 5% | TGA |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for thermal analysis of this compound.

Proposed Thermal Degradation Pathway

Based on the thermal decomposition of similar aromatic carboxylic acids, the primary degradation pathway for this compound is likely initiated by decarboxylation. At higher temperatures, the resulting naphthalene derivative would undergo further fragmentation.

Caption: Proposed thermal degradation pathway for this compound.

Discussion of the Proposed Degradation Profile